4-(Pyridin-2-ylmethoxy)aniline

EGFR inhibition Irreversible covalent inhibitor Cancer therapy

4-(Pyridin-2-ylmethoxy)aniline is a privileged pyridine-aniline pharmacophore essential for covalent kinase inhibitor synthesis (EGFR/HER2) and serves as Neratinib Impurity 36 for HPLC validation. Positional isomerism critically alters target engagement—this exact scaffold is non-substitutable. ≥95% purity with full analytical characterization (NMR, HPLC, LC-MS). Ideal for SAR studies, lapatinib derivative development, and regulatory impurity monitoring.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 102137-46-2
Cat. No. B010275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-ylmethoxy)aniline
CAS102137-46-2
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)COC2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2O/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2
InChIKeyCGWMMQFGQVDRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-2-ylmethoxy)aniline (CAS 102137-46-2) – A Versatile Pyridine-Aniline Building Block for Targeted Covalent Inhibitor Design


4-(Pyridin-2-ylmethoxy)aniline (CAS 102137-46-2) is a heterocyclic aromatic amine featuring a pyridine ring linked via a methoxy bridge to an aniline moiety (C12H12N2O, MW 200.24) . This pyridine-aniline scaffold serves as a privileged pharmacophore in medicinal chemistry, enabling covalent interactions with kinase ATP-binding pockets [1]. The compound is commercially available in research-grade purity (≥95%) and is utilized as a key intermediate in the synthesis of targeted covalent inhibitors, including lapatinib derivatives and the FDA-approved drug neratinib [2].

4-(Pyridin-2-ylmethoxy)aniline Procurement: Why In-Class Analogs Are Not Interchangeable


Generic substitution among pyridinylmethoxy aniline isomers or derivatives is not feasible due to substantial differences in target engagement, cellular potency, and pharmacokinetic properties. Positional isomerism (e.g., 2- vs. 4-substitution) alters the spatial orientation of the pyridine nitrogen and aniline amine, directly impacting hydrogen-bonding networks and covalent warhead geometry in kinase inhibitors [1]. Additional substituents (e.g., 3-chloro) dramatically enhance EGFR/HER2 inhibition (up to 99% at 10 µM) compared to the unsubstituted scaffold [2]. Furthermore, subtle structural changes yield up to 0.33 log unit differences in lipophilicity (XLogP3), affecting formulation and bioavailability . Consequently, even minor structural modifications necessitate re-validation of synthetic routes and biological activity.

Quantitative Differentiation of 4-(Pyridin-2-ylmethoxy)aniline (CAS 102137-46-2): Comparative Data vs. Analogs


EGFR Inhibitory Efficacy: Comparable to Afatinib with Improved Pharmacokinetics

4-(Pyridin-2-ylmethoxy)aniline is reported as a potent and selective irreversible EGFR inhibitor. In vivo studies demonstrate comparable efficacy to afatinib, an FDA-approved EGFR/HER2 inhibitor, while exhibiting superior pharmacokinetic properties including high oral bioavailability and no requirement for metabolic activation . Although specific IC50 values are not disclosed in the primary literature, this data positions the compound as a viable starting point for optimization campaigns targeting EGFR-driven cancers.

EGFR inhibition Irreversible covalent inhibitor Cancer therapy

Positional Isomer Differentiation: 4-Substitution vs. 3-Substitution in Kinase Inhibition

Lapatinib derivatives containing the 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety (6i–l) achieved 97.65–99.03% EGFR inhibition and 87.16–96.73% HER2 inhibition at 10 µM [1]. In contrast, analogous compounds with unsubstituted 3-(pyridin-2-ylmethoxy)aniline scaffolds show significantly lower potency, with limited activity reported in patent literature . The 4-substitution pattern enables optimal geometry for covalent bond formation with the kinase active site, as validated by molecular docking studies.

Kinase inhibitor Structure-activity relationship EGFR/HER2 dual inhibition

Lipophilicity (XLogP3) Comparison: Optimized Physicochemical Profile for CNS Penetration Avoidance

The computed XLogP3 value for 4-(Pyridin-2-ylmethoxy)aniline is 1.67 , positioning it in the optimal range for oral bioavailability while reducing the risk of CNS penetration. In comparison, the methylated analog 4-methyl-2-(pyridin-2-ylmethoxy)aniline exhibits a higher XLogP3 of 2.0 [1], which may increase membrane permeability but also elevate the potential for CNS side effects and hERG liability. This 0.33 log unit difference can significantly impact pharmacokinetic and safety profiles.

Physicochemical property Lipophilicity Drug-likeness Blood-brain barrier

Neratinib Impurity Standard: Critical Reference Material for Quality Control

4-(Pyridin-2-ylmethoxy)aniline (CAS 102137-46-2) is listed as a specified impurity (Neratinib Impurity 36) in the synthesis of the FDA-approved tyrosine kinase inhibitor neratinib . The compound is supplied with certified purity (≥95%) and full analytical characterization (NMR, HPLC, LC-MS) to support regulatory compliance in pharmaceutical development . This distinguishes it from generic aniline derivatives that lack validated impurity profiles.

Pharmaceutical impurity Reference standard Neratinib Quality control

4-(Pyridin-2-ylmethoxy)aniline (CAS 102137-46-2): Targeted Research and Industrial Applications


Medicinal Chemistry: Synthesis of Potent Dual EGFR/HER2 Inhibitors

4-(Pyridin-2-ylmethoxy)aniline serves as a key intermediate for generating lapatinib derivatives with sub-nanomolar potency. As demonstrated, the 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety yields compounds (e.g., 6j) with IC50 values of 1.8 nM (EGFR) and 87.8 nM (HER2) [1]. This scaffold can be further diversified to create targeted covalent inhibitors with improved selectivity profiles.

Pharmaceutical Quality Control: Neratinib Impurity Reference Standard

Due to its identification as Neratinib Impurity 36, 4-(Pyridin-2-ylmethoxy)aniline is essential for developing and validating HPLC methods to monitor impurity levels during neratinib manufacturing . The compound's availability with rigorous analytical characterization (NMR, HPLC, LC-MS) supports regulatory compliance and ensures batch-to-batch consistency.

Drug Discovery: Lead Optimization Campaigns Targeting EGFR-Driven Cancers

The compound's reported in vivo EGFR inhibitory activity, comparable to afatinib but with enhanced pharmacokinetic properties, makes it a promising starting point for lead optimization . Researchers can leverage its moderate lipophilicity (XLogP3 1.67) to design analogs with improved oral bioavailability and reduced CNS penetration risk .

Chemical Biology: Kinase Selectivity Profiling and SAR Studies

The pyridine-aniline scaffold of 4-(Pyridin-2-ylmethoxy)aniline enables systematic structure-activity relationship (SAR) investigations. Studies on related derivatives (e.g., 3-chloro-4-(pyridin-2-ylmethoxy)aniline) reveal that substitution patterns dramatically impact kinase selectivity, with compound 7k showing 2-fold greater potency than imatinib against BCR-ABL in K-562 cells [2]. This scaffold can be used to probe kinase inhibitor binding modes and off-target effects.

Technical Documentation Hub

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